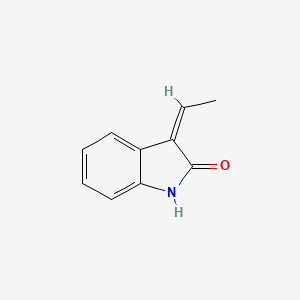

3-Ethylideneindolin-2-one

Description

Contextual Significance of the Indolin-2-one Core in Advanced Organic Synthesis

The indolin-2-one core, also known as oxindole (B195798), is a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a five-membered lactam ring. This structural framework is a common feature in numerous natural products and synthetic molecules with a wide range of biological activities. nih.govchim.itnih.gov Its importance in medicinal chemistry is underscored by the number of approved drugs containing this moiety. nih.gov The reactivity of the indolin-2-one system, particularly at the C3 position, allows for a variety of chemical transformations, making it a valuable building block for synthetic chemists. nih.govresearchgate.net The ability to introduce substituents at different positions of the ring system provides a powerful tool for modulating the physicochemical and biological properties of the resulting molecules. researchgate.netmdpi.com

The synthesis of substituted indolin-2-ones is a well-established area of organic chemistry, with numerous methods available for their preparation. iucr.orgnih.govmdpi.com These methods often involve the cyclization of precursors or the functionalization of the pre-formed indolin-2-one ring. researchgate.netacs.org The versatility of these synthetic routes has enabled the creation of large libraries of indolin-2-one derivatives for screening in various biological assays. nih.govebi.ac.uk

Structural Features and Configurational Isomerism of 3-Ethylideneindolin-2-one

This compound is characterized by an exocyclic double bond at the C3 position of the indolin-2-one core. bldpharm.com This double bond introduces the possibility of geometric isomerism, leading to the existence of (E) and (Z) isomers. sydney.edu.auedubull.comlibretexts.org The relative stability and reactivity of these isomers can be influenced by the substituents on the ethylidene group and the indolin-2-one ring.

| Compound | Isomer | Molecular Formula | Melting Point (°C) | Key 1H NMR Signals (ppm) |

|---|---|---|---|---|

| (Z)-1-Methyl-3-(1-(4-chlorophenyl)ethylidene)indolin-2-one | Z | C17H14ClNO | 141.5–143.1 | 7.67 (d, 1H), 7.44–7.38 (m, 2H), 7.34 (td, 1H), 7.29–7.26 (m, 2H), 7.11 (td, 1H), 6.86 (d, 1H), 3.17 (s, 3H), 2.64 (s, 3H) nih.gov |

| (Z)-1-Methyl-3-(1-(4-nitrophenyl)ethylidene)indolin-2-one | Z | C17H14N2O3 | 189.8–192.2 | 8.28 (d, 2H), 7.67 (d, 1H), 7.44 (d, 2H), 7.35 (t, 1H), 7.12 (t, 1H), 6.85 (d, 1H), 3.14 (s, 3H), 2.63 (s, 3H) nih.gov |

| (Z)-1-Methyl-3-(1-(4-methoxyphenyl)ethylidene)indolin-2-one | Z | C18H17NO2 | 125.0–127.3 | Not explicitly provided in search results |

| (Z)-1-Methyl-3-(1-(4-iodophenyl)ethylidene)indolin-2-one | Z | C17H14INO | 132.5–134.0 | 7.78–7.71 (m, 2H), 7.65 (d, 1H), 7.32 (td, 1H), 7.13–7.04 (m, 3H), 6.84 (d, 1H), 3.15 (s, 3H), 2.61 (s, 3H) nih.gov |

| (E)-1-benzyl-4-chloro-3-(2-oxo-2-(pyridin-3-yl)ethylidene)indolin-2-one | E | C22H15ClN2O2 | Not explicitly provided in search results | Not explicitly provided in search results |

Overview of Contemporary Research Trajectories Pertaining to this compound Analogues

Current research on this compound analogues is multifaceted, with significant efforts directed towards their synthesis and the exploration of their biological activities. The development of efficient and stereoselective synthetic methods remains a key focus. iucr.orgnih.govtandfonline.com This includes the use of various catalytic systems and reaction conditions to control the geometry of the exocyclic double bond. tandfonline.com

A major driver of research in this area is the potential of these compounds as therapeutic agents. Analogues of this compound have been investigated for a wide range of biological activities, including as inhibitors of various kinases. nih.govresearchgate.net For instance, certain derivatives have shown potent inhibitory activity against enzymes like GSK-3β and Checkpoint kinase 1 (Chk1). ebi.ac.uknih.govresearchgate.net The modular nature of the this compound scaffold allows for the systematic modification of its structure to optimize potency and selectivity for specific biological targets. nih.govmdpi.com

Furthermore, the unique chemical reactivity of the this compound system is being exploited in the synthesis of more complex heterocyclic structures. The exocyclic double bond can participate in various cycloaddition and Michael addition reactions, providing access to novel spirocyclic and fused ring systems. researchgate.netarabjchem.orgacs.org These complex scaffolds are of great interest in medicinal chemistry due to their three-dimensional architectures, which can lead to enhanced biological activity and improved pharmacokinetic properties. acs.org

| Research Area | Key Findings | Representative Compounds/Derivatives |

|---|---|---|

| Anticancer Activity | Some derivatives exhibit potent antiproliferative activity against various cancer cell lines. nih.govresearchgate.net Certain analogues act as inhibitors of protein kinases involved in cancer progression. mdpi.comresearchgate.net | 3-Aryl-substituted-2-oxindole hybrids nih.gov, 3-(2-Oxoethylidene)indolin-2-one derivatives researchgate.net |

| Enzyme Inhibition | Inhibition of Glycogen Synthase Kinase 3β (GSK-3β) and Checkpoint Kinase 1 (Chk1) has been reported. ebi.ac.uknih.govresearchgate.net | 3-Substituted 2-oxindole derivatives ebi.ac.uknih.gov, 3-Ethylidene-1,3-dihydro-indol-2-ones researchgate.net |

| Synthetic Methodology | Development of stereoselective synthesis of (E) and (Z) isomers. iucr.orgnih.govrsc.org Use as a scaffold for the synthesis of spiro- and fused heterocyclic systems. researchgate.netarabjchem.orgmdpi.com | N-substituted (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones iucr.orgnih.gov, Spiro pyrazole-oxindoles mdpi.com |

| Antimicrobial and Antioxidant Activity | Some derivatives have shown antimicrobial and antioxidant properties. nih.govresearchgate.netijpsonline.com | 3-Substituted-2-oxindole derivatives researchgate.netijpsonline.com, Arylidene indolin-2-ones nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

(3Z)-3-ethylidene-1H-indol-2-one |

InChI |

InChI=1S/C10H9NO/c1-2-7-8-5-3-4-6-9(8)11-10(7)12/h2-6H,1H3,(H,11,12)/b7-2- |

InChI Key |

OXFIOEDMLFSOAN-UQCOIBPSSA-N |

Isomeric SMILES |

C/C=C\1/C2=CC=CC=C2NC1=O |

Canonical SMILES |

CC=C1C2=CC=CC=C2NC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethylideneindolin 2 One and Derivatives

Catalytic and Stereoselective Synthetic Routes

Catalytic methods, particularly those offering stereoselectivity, are paramount in modern drug discovery and development. These approaches enable the efficient and precise construction of the desired geometric isomers of 3-ethylideneindolin-2-one derivatives.

Piperidine-Catalyzed Aldol (B89426) Condensation and Subsequent Dehydration Strategies

A widely employed and operationally simple method for the synthesis of this compound derivatives involves a two-step sequence: a piperidine-catalyzed aldol addition of a ketone to an isatin (B1672199), followed by dehydration of the resulting 3-hydroxy-3-substituted-indolin-2-one intermediate.

The initial aldol addition is typically carried out by reacting an appropriate N-substituted isatin with a methyl ketone in the presence of a catalytic amount of piperidine. This reaction generally proceeds at room temperature to afford the corresponding 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-one in good to excellent yields. Following the formation of the aldol adduct, an acid-catalyzed dehydration is performed to introduce the exocyclic double bond. A common procedure for this step involves treating the aldol product with a mixture of glacial acetic acid and a strong acid, such as hydrochloric acid, with heating to yield the (E)-3-(2-aryl-2-oxoethylidene)indolin-2-one stereoselectively.

Table 1: Piperidine-Catalyzed Synthesis of (E)-3-(2-Aryl-2-oxoethylidene)indolin-2-one Derivatives

| Isatin Derivative | Ketone | Dehydration Conditions | Product | Yield (%) |

|---|---|---|---|---|

| N-Benzylisatin | Acetophenone | Glacial Acetic Acid, Conc. HCl, 333 K | (E)-1-Benzyl-3-(2-oxo-2-phenylethylidene)indolin-2-one | Excellent |

| N-Benzylisatin | 4'-Fluoroacetophenone | Glacial Acetic Acid, Conc. HCl, 333 K | (E)-1-Benzyl-3-[2-(4-fluorophenyl)-2-oxoethylidene]indolin-2-one | Excellent |

This table presents illustrative examples based on reported synthetic procedures.

Modified Dehydration Reactions for Accessing this compound Scaffolds

Acid-catalyzed dehydration typically proceeds through protonation of the hydroxyl group, which then departs as a water molecule, a good leaving group. allen.inlibretexts.org This is often followed by deprotonation to form the more stable conjugated system. Common acidic conditions include the use of hydrochloric acid in either glacial acetic acid or ethanol (B145695). allen.in

Base-catalyzed dehydration, on the other hand, involves the formation of an enolate, which then expels the hydroxide (B78521) ion. wikipedia.org This method can be advantageous in cases where the starting material or product is sensitive to acidic conditions. The choice of base and solvent is crucial for the success of this reaction.

The conditions for dehydration can be tailored to favor the formation of either the E or Z isomer, although the E isomer is often the thermodynamically more stable and, therefore, the major product.

Aluminum-Promoted Knoevenagel Condensation Approaches

An alternative to the aldol condensation-dehydration sequence is the direct Knoevenagel condensation. A notable advancement in this area is the use of aluminum isopropoxide as a condensing agent for the reaction between an oxindole (B195798) and a benzophenone (B1666685). uniroma1.itacs.org This method provides a palladium-free route to this compound derivatives. uniroma1.itacs.org

The reaction is typically carried out by treating 2-oxindole with a benzophenone derivative in the presence of aluminum isopropoxide and pyridine (B92270) in a solvent like tetrahydrofuran (B95107) (THF) at a moderate temperature. uniroma1.it This approach has been shown to produce a mixture of E and Z isomers, which can often be separated by column chromatography. uniroma1.it The use of aluminum isopropoxide, which can be readily prepared and stored, makes this a practical method for library synthesis. acs.org

Table 2: Aluminum-Promoted Knoevenagel Condensation of Oxindole with Benzophenones

| Oxindole | Benzophenone | Catalyst System | Product | Total Yield (%) | E/Z Ratio |

|---|---|---|---|---|---|

| 2-Oxindole | 4-Chlorobenzophenone | Aluminum isopropoxide, Pyridine | 3-((4-Chlorophenyl)(phenyl)methylene)indolin-2-one | Good | 37:63 |

This table is based on findings from Novikova et al. (2018). uniroma1.itacs.org

Multi-Component Reactions and Cascade Methodologies

Multi-component reactions (MCRs) and cascade methodologies offer significant advantages in terms of efficiency and atom economy by combining several synthetic steps into a single operation without the isolation of intermediates.

Synthesis via Sequential Aldol and Cyclodehydration Reactions

Sequential reactions that build upon the initial aldol condensation provide access to more complex molecular architectures based on the oxindole core. For instance, a highly stereoselective synthesis of spiro-decalin oxindole derivatives has been achieved through a sequential organocatalytic Michael-domino Michael/aldol reaction. uniroma1.itacs.orgnih.govjyu.fiacs.org While this does not directly yield a simple this compound, it exemplifies the power of sequential reactions initiated by an aldol-type process to construct intricate spirocyclic systems. uniroma1.itacs.orgnih.govjyu.fiacs.org

In a general sense, a sequential aldol and cyclodehydration reaction would involve an initial aldol condensation to form a β-hydroxy carbonyl compound, which then undergoes an intramolecular cyclization and subsequent dehydration to form a new ring system fused to the oxindole core. The specifics of the starting materials and reaction conditions would dictate the final structure.

Cascade Reactions Involving Isatins and Nitro-substituted Enamines

A novel and highly selective method for the synthesis of functionalized (Z)-3-(1-(arylamino)-2-oxoarylidene)indolin-2-ones has been developed through a sulfamic acid-catalyzed cascade reaction of isatins with nitro-substituted enamines. nih.govacs.orgttu.edu This unprecedented reaction involves the formation of three new bonds and the cleavage of two C-N bonds in a single step. nih.govacs.org

The reaction is typically carried out by refluxing a mixture of an isatin and a nitro-substituted enamine in a mixed solvent system, such as ethanol and water, with a catalytic amount of sulfamic acid. ttu.edu This methodology provides a direct route to a variety of structurally diverse this compound derivatives with high stereoselectivity for the Z-isomer. nih.govacs.org

Table 3: Sulfamic Acid-Catalyzed Cascade Reaction of Isatins and Nitro-substituted Enamines

| Isatin | Nitro-substituted Enamine | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Isatin | N-(2-nitro-1-phenylvinyl)aniline | Sulfamic Acid | Ethanol/Water (1:1) | (Z)-3-(2-oxo-2-phenyl-1-(phenylamino)ethylidene)indolin-2-one | 85 |

| N-Methylisatin | N-(2-nitro-1-phenylvinyl)aniline | Sulfamic Acid | Ethanol/Water (1:1) | (Z)-1-Methyl-3-(2-oxo-2-phenyl-1-(phenylamino)ethylidene)indolin-2-one | 82 |

This table is based on the findings reported by Wang et al. nih.govacs.orgttu.edu

Transition Metal-Catalyzed Coupling and Functionalization

Transition metal catalysis stands as a cornerstone in the synthesis of complex organic molecules, and its application to indolinone chemistry has enabled the construction of previously inaccessible derivatives. mdpi.com Copper catalysis, in particular, has gained prominence due to the metal's low cost, low toxicity, and diverse reactivity compared to other transition metals like palladium or nickel. civilica.combeilstein-journals.org

A significant advancement in the functionalization of unsaturated indolinones is the development of Copper(I)-catalyzed S-arylation reactions. This method provides a direct route to (arylthio-ethylidene)indolin-2-ones, which are valuable compounds in medicinal chemistry and materials science. civilica.com

The reaction facilitates the formation of an aryl-sulfur bond between an aryl halide and a sulfur-containing indolinone precursor. tandfonline.com Specifically, researchers have successfully employed a method involving the reaction of 1-(2-oxoindolin-3-ylidene)-2-aroylethanethiolates with various aryl halides. tandfonline.com These thiolates are prepared in situ from isatin, 1-aryl-2-thiocyanatoethan-1-ones, and a base. tandfonline.com

The process is typically catalyzed by copper(I) iodide (CuI) in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures, generally around 80°C. tandfonline.comresearchgate.net This methodology has been shown to produce good yields of the desired (Z/E)-3-(2-oxo-2-aryl-1-(arylthio)ethylidene)indolin-2-ones. tandfonline.comresearchgate.net A notable aspect of this reaction is the formation of a mixture of (Z) and (E) stereoisomers, often in a nearly 1:1 ratio, the stereochemistry of which has been confirmed by X-ray diffraction studies. researchgate.net The Chan-Lam-type coupling, a copper-catalyzed method, also presents a pathway for S-arylation under mild and environmentally benign conditions, broadening the scope of compatible functional groups. nih.gov

Table 1: Copper(I)-Catalyzed S-Arylation of Indolinone Derivatives

| Reactant A | Reactant B | Catalyst | Solvent | Temp. (°C) | Product | Yield | Ref |

| 1-(2-oxoindolin-3-ylidene)-2-aroylethanethiolate | Aryl Halide | CuI | DMF | 80 | (Z/E)-3-(2-oxo-2-aryl-1-(arylthio)ethylidene)indolin-2-one | Good | tandfonline.comresearchgate.net |

| Sulfenamide | Arylboronic Acid | Copper Catalyst | - | - | Diaryl/Alkyl Aryl Sulfilimines | - | nih.gov |

Emerging and Eco-Friendly Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for synthesizing this compound derivatives. rasayanjournal.co.inresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com

One of the most prominent green techniques is microwave-assisted organic synthesis (MAOS) . mdpi.comresearchgate.net Microwave irradiation offers rapid and uniform heating of reaction mixtures, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and fewer side reactions compared to conventional heating methods. researchgate.netnih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, demonstrating its potential for the efficient production of indolinone derivatives. researchgate.net

The use of eco-friendly solvents is another key aspect of green synthetic chemistry. ejcmpr.com Researchers have explored the use of water as a reaction medium for the synthesis of 3-substituted 3-hydroxyindolin-2-ones, which are direct precursors to 3-ethylideneindolin-2-ones. researchgate.net Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net Additionally, deep eutectic solvents (DES) are emerging as biodegradable and recyclable media for organic reactions, including the synthesis of spirooxindoles. researchgate.net

Furthermore, solvent-free reaction conditions , such as mechanochemical grinding, are being investigated to minimize environmental impact. mdpi.com The development of recyclable catalysts, including biocatalysts and hydrogel-supported catalysts, also represents a significant step towards sustainable synthesis. researchgate.netmdpi.com For instance, a biocatalyst prepared from Trapa natans L. and copper acetate (B1210297) has been used for Ullmann coupling reactions at room temperature. researchgate.net Similarly, a chitosan-based hydrogel has been employed as a recyclable biocatalyst for the synthesis of thiazole (B1198619) derivatives under ultrasonic irradiation, another energy-efficient technique. mdpi.com These methods not only reduce waste but also often allow for milder reaction conditions and easier product purification. researchgate.net

Table 2: Comparison of Emerging and Eco-Friendly Synthetic Methods

| Method | Key Advantages | Typical Conditions | Application Example | Ref |

| Microwave-Assisted Synthesis (MAOS) | Rapid reaction rates, higher yields, fewer side reactions, energy efficient. | Microwave irradiation, often in green solvents. | Synthesis of quinazolinones and various N-heterocycles. researchgate.netnih.gov | mdpi.comresearchgate.net |

| Aqueous Media Synthesis | Environmentally benign, safe, low cost. | Water as solvent, often with a base catalyst like K₂CO₃. | Synthesis of 3-indolyl-3-hydroxy oxindoles. | researchgate.net |

| Deep Eutectic Solvents (DES) | Biodegradable, recyclable, non-toxic, tunable. | Choline chloride/lactic acid as solvent. | Synthesis of spiropyrazolines from indolinones. | researchgate.net |

| Biocatalysis | Mild reaction conditions, high selectivity, environmentally friendly. | Biocatalyst (e.g., from Trapa natans L.), room temperature. | Ullmann coupling reactions. | researchgate.net |

| Ultrasonic Irradiation | Energy efficient, enhanced reaction rates. | Ultrasonic bath, often with a recyclable catalyst. | Synthesis of thiazole derivatives using a chitosan (B1678972) hydrogel catalyst. | mdpi.com |

Chemical Reactivity and Derivatization of 3 Ethylideneindolin 2 One

Cycloaddition Reactions

The electron-deficient nature of the α,β-unsaturated ketone moiety in 3-ethylideneindolin-2-one makes it an excellent dipolarophile and Michael acceptor for various cycloaddition reactions. These reactions offer powerful strategies for the construction of intricate molecular architectures, particularly spirocyclic systems.

1,3-Dipolar Cycloaddition with Azomethine Ylides: Regio- and Stereoselectivity

The [3+2] cycloaddition reaction between this compound derivatives and azomethine ylides, generated in situ from the condensation of isatins and α-amino acids, is a highly efficient method for the synthesis of complex spiro[indoline-3,2'-pyrrolidine] derivatives. These reactions are characterized by their high degree of regio- and stereoselectivity.

The reaction of (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-one derivatives with azomethine ylides generated from various isatins and sarcosine (B1681465) proceeds in a highly regio- and diastereoselective manner. organic-chemistry.org This multicomponent reaction leads to the exclusive formation of one of the four possible diastereomers, yielding dispiro[indoline-3,2′-pyrrolidine-3′,3″-indolines]. organic-chemistry.orgmdpi.com The high selectivity is a hallmark of this transformation, providing a direct route to structurally complex molecules from simple precursors.

Similarly, the reaction of (E)-3-aryl-1-(pyren-1-yl)prop-2-en-1-ones with azomethine ylides generated from isatin (B1672199) and either sarcosine or benzylamine (B48309) also affords highly functionalized spiro[indoline-3,2′-pyrrolidines] with high regio- and diastereoselectivity. nih.gov The specific stereochemistry of the products is determined by the nature of the reactants and the reaction conditions.

The following table summarizes representative examples of the synthesis of spirocyclic indoline-pyrrolidine systems from this compound derivatives.

| Dipolarophile | Isatin Derivative | α-Amino Acid | Solvent | Yield (%) | Diastereomeric Ratio | Reference |

| (E)-5-Chloro-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-one | 5-Chloro-1-methylisatin | L-Proline | Methanol | 85 | >99:1 | nih.gov |

| (E)-3-(2-Oxo-2-(pyren-1-yl)ethylidene)indolin-2-one | Isatin | Sarcosine | Methanol | 88 | Single isomer | organic-chemistry.org |

| (E)-3-(4-Chlorophenyl)-1-(pyren-1-yl)prop-2-en-1-one | Isatin | Sarcosine | Methanol | 92 | Single isomer | nih.gov |

| (E)-3-(4-Methoxyphenyl)-1-(pyren-1-yl)prop-2-en-1-one | Isatin | Benzylamine | Methanol | 85 | Single regioisomer | nih.gov |

The regio- and stereochemical outcomes of the 1,3-dipolar cycloaddition of azomethine ylides to this compound derivatives have been rationalized through both experimental and theoretical studies. organic-chemistry.orgnih.gov Density Functional Theory (DFT) calculations have been instrumental in elucidating the molecular mechanism of these reactions. organic-chemistry.orgnih.gov

DFT studies reveal that these [3+2] cycloaddition reactions proceed through a concerted, asynchronous transition state. nih.gov The regioselectivity is controlled by the electronic properties of the reactants. The global electrophilicity and nucleophilicity indices of the dipole and dipolarophile, as well as the analysis of local reactivity indices, can predict the observed regiochemical outcome. organic-chemistry.orgrsc.org For instance, the reaction between an azomethine ylide and a substituted (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-one shows that the ethylene (B1197577) derivative acts as the electrophile. mdpi.com

The stereoselectivity of the reaction is governed by the stability of the different possible transition states. organic-chemistry.org The exclusive formation of a single diastereomer is often attributed to a significant energy difference between the transition states leading to the various possible stereoisomers. nih.gov The analysis of global electron density transfer (GEDT) at the transition states indicates the polar nature of these reactions. mdpi.comrsc.org

[3+2] Cycloaddition with Tosylmethyl Isocyanides for Pyrrole (B145914) Derivatization

The Van Leusen pyrrole synthesis provides a powerful method for the construction of pyrrole rings through the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene. frontiersin.orgmdpi.com In this reaction, the this compound scaffold can act as the Michael acceptor for the nucleophilic attack of the deprotonated TosMIC.

The general mechanism involves the base-mediated deprotonation of TosMIC to form a carbanion. This carbanion then undergoes a Michael addition to the α,β-unsaturated system of the this compound. Subsequent intramolecular cyclization and elimination of the tosyl group leads to the formation of the pyrrole ring. frontiersin.orgmdpi.com This reaction allows for the synthesis of 3,4-disubstituted pyrroles. mdpi.com

While specific examples utilizing this compound itself are not extensively documented in the reviewed literature, the reaction of α,β-unsaturated ketones, such as 1,3-diarylprop-2-en-1-ones, with TosMIC in the presence of a base like sodium hydride is known to produce 3-aroyl-4-arylpyrroles. nih.gov This suggests a high potential for the application of this methodology to this compound derivatives for the synthesis of novel pyrrole-substituted indolinones.

The following table illustrates the general conditions for the Van Leusen pyrrole synthesis with α,β-unsaturated ketones.

| α,β-Unsaturated Ketone | Base | Solvent | Product | Yield (%) | Reference |

| 1,3-Diphenylprop-2-en-1-one | NaH | THF | 3-Benzoyl-4-phenylpyrrole | Not specified | nih.gov |

| (E)-3-(6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-1-arylprop-2-en-1-one | NaH | DMSO/Et₂O | 3-Aroyl-4-heteroarylpyrrole derivative | 60-75 | mdpi.com |

Functionalization and Further Chemical Transformations

Beyond cycloaddition reactions, the reactive centers of this compound can be targeted for various functionalization reactions, including hydrogenation and reduction.

Hydrogenation and Reduction Reactions

The selective reduction of the exocyclic double bond or the carbonyl group of this compound presents a route to valuable indolin-2-one and indoline (B122111) derivatives. The reduction of indole (B1671886) compounds to their corresponding indoline derivatives can be achieved using various reducing agents. google.com

Catalytic hydrogenation is a common method for the reduction of double bonds. While specific studies on the catalytic hydrogenation of this compound are not prevalent in the searched literature, the hydrogenation of the endocyclic double bond of indoles to form indolines is a well-established transformation. For instance, ethyl 4-(2-nitrophenyl)-3-oxobutanoate can be converted to ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate via heterogeneous catalytic hydrogenation. epa.gov This suggests that the exocyclic double bond of this compound could be selectively reduced under similar conditions, likely using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.

The reduction of the ketone functionality in the indolin-2-one ring is another potential transformation. However, the selective reduction of the exocyclic double bond over the ketone or vice versa would depend on the choice of catalyst and reaction conditions. The reduction of the carbonyl group in related systems, such as 3-substituted indolin-2-ones, can lead to the corresponding 3-substituted indolines.

The following table provides examples of reduction reactions on related indole and indolinone systems.

| Substrate | Reagent/Catalyst | Product | Reference |

| Indole derivatives with a basic nitrogen group | Borane-THF complex / Trifluoroacetic acid | Corresponding indoline derivative | google.com |

| Ethyl 4-(2-nitrophenyl)-3-oxobutanoate | Heterogeneous catalyst (e.g., Pd/C) / H₂ | Ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate | epa.gov |

| 2-(2-Oxoindoline-3-ylidene)acetates | Zinc / Acetic acid | Corresponding amino alcohols | nih.gov |

Electrophilic and Nucleophilic Addition Reactions to the Ethylidene Moiety

The ethylidene group in this compound is an activated alkene, making it a prime substrate for various addition reactions. As an α,β-unsaturated carbonyl compound, it readily participates in conjugate additions, also known as Michael additions. wikipedia.orgmasterorganicchemistry.com In these reactions, a nucleophile adds to the β-carbon of the ethylidene moiety.

Nucleophilic addition is a principal reaction pathway for this class of compounds. Various nucleophiles can be employed to react with 3-ylidene-2-indolinones, leading to a diverse array of substituted oxindole (B195798) products. For instance, the reaction of 3-ylidene-2-indolinones with hydrazonyl chlorides in the presence of a base like triethylamine (B128534) can lead to the formation of spiropyrazoline-oxindoles through a nitrilimine cycloaddition pathway. nih.gov Similarly, aryl thiols can undergo a catalyst-free Michael addition to substituted 3-ethylideneoxindoles to furnish sulfur-containing oxindole derivatives. researchgate.net

The general mechanism for nucleophilic conjugate addition involves the attack of the nucleophile on the electron-deficient β-carbon of the ethylidene group, which results in the formation of an enolate intermediate. This intermediate is then protonated to yield the final 1,4-adduct. masterorganicchemistry.com

| Reaction Type | Nucleophile/Reagent | Resulting Product Class | Key Features |

|---|---|---|---|

| Michael Addition | Aryl Thiols | 3-Thiomethylated Oxindoles | Often proceeds under catalyst-free conditions. researchgate.net |

| [3+2] Cycloaddition | Nitrilimines (from Hydrazonyl Chlorides) | Spiropyrazoline-oxindoles | Forms a five-membered heterocyclic ring at the C3 position. nih.gov |

While less common than nucleophilic additions for this electron-deficient system, the ethylidene moiety can also undergo electrophilic addition reactions under specific conditions. An electrophile attacks the electron-rich π-system of the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. semanticscholar.org However, the electron-withdrawing nature of the adjacent carbonyl group generally disfavors this type of reaction compared to conjugate addition.

Rearrangement Reactions and Structural Diversification

The this compound scaffold serves as a versatile precursor for significant structural diversification, particularly through reactions that lead to the formation of spirocyclic systems. These transformations, while not always classical rearrangements, involve a substantial reorganization of the molecular structure, converting the planar ethylidene group into a complex three-dimensional spiro center. Spirooxindoles are a prominent class of compounds in medicinal chemistry, and their synthesis from this compound derivatives is a key strategy for structural diversification. nih.gov

One such pathway involves the reaction of 3-(2-oxo-2-ethylidene)-2-indolinones with dinucleophiles. For example, treatment with hydrazine (B178648) hydrate (B1144303) can yield spiro[indoline-3,3′-pyrazoline]-2-ones. nih.gov In a similar fashion, reaction with thiourea (B124793) in the presence of a base like potassium hydroxide (B78521) leads to the formation of spiro[indoline-3,4′-pyrimidin]-2-ones. nih.gov These reactions typically proceed via an initial Michael addition of the nucleophile to the ethylidene double bond, followed by an intramolecular cyclization and condensation sequence.

Another powerful method for structural diversification is the use of 1,3-dipolar cycloaddition reactions. Isatins and their derivatives, including 3-ethylideneindolin-2-ones, are common starting materials for multicomponent reactions that generate complex spirooxindole systems. beilstein-journals.orgmdpi.com For example, the reaction between an isatin derivative, an amino acid (like L-proline), and a suitable dipolarophile can generate an azomethine ylide intermediate, which then undergoes a cycloaddition with the ethylidene moiety or a related activated alkene to form spiro-pyrrolidinyl oxindoles. mdpi.com

| Starting Material Class | Reagent(s) | Resulting Spirocyclic System | Reaction Type |

|---|---|---|---|

| 3-(2-Oxo-2-ethylidene)-2-indolinones | Hydrazine Hydrate | Spiro[indoline-3,3′-pyrazoline]-2-ones | Addition-Cyclization nih.gov |

| 3-(2-Oxo-2-ethylidene)-2-indolinones | Thiourea / KOH | Spiro[indoline-3,4′-pyrimidin]-2-ones | Addition-Cyclization nih.gov |

| Isatin Derivatives / 3-Ylideneoxindoles | Amino Acid / Dipolarophile | Spiro-pyrrolidinyl Oxindoles | 1,3-Dipolar Cycloaddition mdpi.com |

Hybrid Molecule Formation (e.g., Indole-2-One-Coumarin Hybrids as Chemical Building Blocks)

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a growing strategy in medicinal chemistry. ekb.eg this compound derivatives are valuable building blocks in this approach due to their inherent reactivity.

A notable example is the synthesis of indole-2-one-coumarin hybrids. In one study, 3-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene)indolin-2-one was synthesized and used as a key intermediate. ekb.eg This specific ethylideneindolin-2-one derivative was prepared via a dehydration reaction from its corresponding 3-hydroxy-3-alkyl precursor. ekb.eg

This hybrid building block was then utilized in a one-pot reaction to prepare more complex spiro[indole-2-one-3,4'-pyrimidin-2-one]-coumarin hybrids. ekb.eg This transformation highlights the utility of the ethylidene moiety as a reactive handle for constructing elaborate molecular frameworks that merge the structural features of both the indole-2-one and coumarin (B35378) scaffolds. The characterization of these novel hybrid molecules was confirmed using spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR, along with elemental analysis. ekb.eg

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Ethylideneindolin 2 One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. sapub.org

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial and most fundamental insight into the molecular structure. ¹H NMR spectra provide information on the chemical environment, number, and connectivity of protons. For instance, in (E)-3-benzylideneindolin-2-one, proton signals corresponding to the aromatic rings and the vinyl proton can be readily identified. rsc.org ¹³C NMR complements this by identifying the number of unique carbon environments, including the characteristic signals for the carbonyl and vinyl carbons. rsc.orgmdpi.com

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically through two or three bonds. This helps in tracing the connectivity within spin systems, such as the protons on the aromatic rings of the indolinone core and the benzylidene substituent.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, allowing for the unambiguous assignment of carbon signals based on their corresponding proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range connectivity (over two to three bonds) between protons and carbons. This is vital for connecting different fragments of the molecule, for example, linking a substituent on the aromatic ring to the core structure.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, irrespective of their bonding connectivity. This is particularly powerful for determining the stereochemistry of the exocyclic double bond. A Nuclear Overhauser Effect (NOE) between the vinyl proton and the proton at the C-4 position of the indolinone ring is indicative of an E,E configuration, whereas its absence suggests a Z,E configuration. nih.gov

Table 1: Example ¹H and ¹³C NMR Data for (E)-3-(4-bromobenzylidene)indolin-2-one rsc.org

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| NH | 8.02 (s, 1H) | - |

| C=O | - | 168.9 |

| C=CH | 7.72 (s, 1H) | 134.8 |

| Indole (B1671886) H-4 | 7.21-7.25 (m, 1H) | 123.0 |

| Indole H-5 | 6.86-6.91 (m, 1H) | 121.7 |

| Indole H-6 | 7.21-7.25 (m, 1H) | 130.9 |

| Indole H-7 | 6.86-6.91 (m, 1H) | 110.7 |

| Bromophenyl C-H | 7.51-7.63 (m, 4H) | 132.3, 131.8 |

| Bromophenyl C-Br | - | 123.4 |

NMR spectroscopy is also a powerful tool for studying the conformational dynamics of flexible molecules in solution. mdpi.com For 3-ethylideneindolin-2-one analogues, which may have rotatable bonds, techniques like NOESY can reveal the predominant conformers. The relative intensities of NOE cross-peaks are related to the distances between protons, allowing for the construction of a 3D model of the molecule's average conformation. mdpi.com Furthermore, the magnitude of three-bond coupling constants (³J) can provide information about the dihedral angles between coupled nuclei, offering further insight into the molecule's rotational preferences. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to deduce its elemental formula. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the calculation of the elemental composition. mdpi.com This is critical for confirming the identity of a newly synthesized compound. Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions from the this compound derivatives for MS analysis. rsc.org

Table 2: Example High-Resolution Mass Spectrometry (HRMS) Data rsc.org

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| (E)-3-(4-bromobenzylidene)indolin-2-one | C₁₅H₁₁NOBr | 300.0024 | 300.0018 |

| (E)-3-(4-fluorobenzylidene)indolin-2-one | C₁₅H₁₁NOF | 240.0825 | 240.0815 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. dummies.com Different bonds vibrate at characteristic frequencies, resulting in absorption bands at specific wavenumbers in the IR spectrum. purdue.edulibretexts.org For this compound analogues, IR spectroscopy can confirm the presence of key structural motifs. rsc.org The region above 1500 cm⁻¹ is known as the functional group region and provides the most diagnostic information. oregonstate.edu

Table 3: Characteristic IR Absorption Frequencies for this compound Analogues rsc.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3160 - 3180 | Medium |

| Aromatic C-H | Stretch | ~3000 | Medium-Weak |

| Amide C=O | Stretch | 1680 - 1700 | Strong |

| Alkene C=C | Stretch | 1600 - 1610 | Medium |

| Aromatic C=C | Stretch | ~1470 | Medium |

X-ray Crystallography for Absolute Configuration and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information for compounds that can be crystallized. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and the absolute configuration of chiral molecules. semnan.ac.ir For this compound derivatives, X-ray analysis confirms the E/Z geometry of the exocyclic double bond and reveals the planarity of the molecule. nih.gov Furthermore, it provides invaluable insight into intermolecular interactions, such as hydrogen bonding (e.g., between the N-H and C=O groups of adjacent molecules) and C-H⋯π interactions, which dictate how the molecules pack in the crystal lattice. nih.gov

Advanced Spectroscopic Techniques in Chemical Analysis

The field of chemical analysis is continually evolving, with advancements leading to more sensitive, rapid, and comprehensive characterization of molecules. azooptics.com Modern analytical workflows often involve hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), which combines the separation power of chromatography with the detection capabilities of mass spectrometry. acs.org For complex mixtures of this compound analogues, this can be used to separate isomers and quantify individual components.

Other advanced techniques include Raman spectroscopy, which provides complementary vibrational information to IR, and ultrafast spectroscopy, which can probe molecular dynamics on extremely short timescales. sapub.orgspectroscopyonline.com The integration of artificial intelligence and machine learning is also becoming a significant trend, aiding in the interpretation of complex spectral data and predicting molecular properties. spectroscopyonline.com These advanced methods, combined with the foundational techniques described above, provide a powerful toolkit for the comprehensive analysis of this compound and its derivatives. azooptics.com

Theoretical and Computational Chemistry Investigations of 3 Ethylideneindolin 2 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been extensively applied to investigate the intricacies of 3-ethylideneindolin-2-one and its analogs. These studies have been pivotal in understanding the molecule's electronic characteristics and its behavior in chemical reactions.

Electronic Structure and Molecular Orbital Analysis

DFT calculations are crucial for determining the electronic structure of molecules, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and stability.

In studies of isoindigo derivatives, which share the indolin-2-one core, DFT and Time-Dependent DFT (TD-DFT) calculations have shown that the introduction of various electron-withdrawing substituents significantly impacts the HOMO and LUMO energy levels. nih.govunimi.itresearchgate.net The proximity and strength of these functional groups can alter the vertical excitation energy and the oscillator strength of π-π* transitions. nih.govunimi.itresearchgate.net For instance, aziridine (B145994) substitution can lead to a red shift and an increased oscillator strength for the first vertical excitation. researchgate.net

Computational studies on other indoline-2,3-dione derivatives using DFT at the B3LYP/6-311++G(d,p) level have been employed to predict their stability in various solvents. nih.gov Analyses such as Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), and Frontier Molecular Orbital (FMO) have been used to understand electron delocalization, hyperconjugative interactions, and charge transfer within these molecules. nih.gov FMO analysis of certain derivatives revealed that substituents like NO2 can lower the HOMO-LUMO energy gap, indicating higher kinetic stability. nih.gov

The following table summarizes the impact of substituents on the electronic properties of related indolinone structures as determined by DFT calculations.

| Derivative/Substituent | Computational Method | Key Findings |

| Isoindigo-thiophene with electron-withdrawing groups | DFT and TD-DFT | Substituent proximity and strength affect HOMO, LUMO, vertical excitation energy, and oscillator strength. nih.govunimi.itresearchgate.net |

| Isoindigo with Aziridine substitution | TD-DFT | Results in a red shift and increased oscillator strength for the first vertical excitation. researchgate.net |

| 1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-dione derivatives | B3LYP/6-311++G(d,p) | FMO analysis shows that NO2 substitution leads to a lower HOMO-LUMO energy gap, indicating greater kinetic stability. nih.gov |

Reaction Mechanism Elucidation and Transition State Analysis

DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms and the characterization of transition states. This is particularly valuable in understanding cycloaddition reactions involving this compound derivatives.

For the 1,3-dipolar cycloaddition of azomethine ylides to (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-ones, DFT calculations have been used to investigate the molecular mechanism and the stabilities of the transition states. nih.gov Such studies are essential for understanding how these reactions proceed and for explaining the observed product distributions. nih.govresearchgate.net DFT calculations have also been employed to shed light on the one-step mechanism of [3+2] cycloadditions between benzonitrile (B105546) N-oxides and nitroethene, which proceed through asynchronous transition states. jmchemsci.com

In the synthesis of 2,2-disubstituted indolin-3-ones, DFT calculations at the SMD(DCM)/B3LYP/LANL2DZ, 6-31G level of theory have provided mechanistic insights, suggesting the involvement of key C-enolonium species as intermediates. researchgate.net

Regio- and Stereoselectivity Prediction and Rationalization

One of the significant applications of DFT in organic chemistry is the prediction and rationalization of the regio- and stereoselectivity of reactions. By calculating the activation energies of different possible reaction pathways, researchers can predict which isomers are more likely to form.

In the context of [3+2] cycloaddition reactions, DFT has been instrumental in explaining the observed regio- and stereoselectivity. nih.govresearchgate.net For the reaction of azomethine ylides with (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-ones, a remarkable inversion of regioselectivity was observed, which was investigated and explained using DFT. nih.gov The activation energies for the formation of different regioisomers and stereoisomers (exo- and endo- transition states) were compared to rationalize the experimental outcomes. researchgate.net

Similarly, DFT has been used to study the regioselectivity of 1,3-dipolar cycloadditions of azides to alkynes, providing a benchmark for the accuracy of different density functional approximations in predicting isomeric transition state energy differences. Global and local reactivity indices derived from DFT are also used to investigate and explain the regio- and stereoselectivity of cycloaddition reactions. nih.gov

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) offers an alternative perspective to frontier molecular orbital theory for understanding chemical reactivity, emphasizing the role of electron density changes throughout a reaction.

MEDT has been applied to investigate the mechanism of intramolecular [3+2] cycloaddition (32CA) reactions. Studies on the 32CA reaction of an azomethine ylide with an electrophilic ethylene (B1197577) linked to triazole and ferrocene (B1249389) units, analyzed within MEDT, have classified the azomethine ylide as a pseudo(mono)radical species. This theory has also been used to analyze the participation of the simplest azomethine imine in 32CA reactions, revealing a pseudoradical structure and characterizing it as a moderate electrophile and a good nucleophile.

The application of MEDT, in conjunction with DFT calculations, has provided deeper insights into the polar nature of [3+2] cycloaddition reactions, helping to explain the high regioselectivity observed in many cases. researchgate.netjmchemsci.com

Conformational Landscape and Dynamic Studies

The conformational landscape of this compound derivatives is characterized by the potential for E/Z isomerization around the exocyclic double bond. This dynamic process is crucial as the different isomers can exhibit distinct biological activities.

Studies on 3-benzylideneindolin-2-one (B1620751) derivatives, which share the same core structure, have shown that these compounds often exist as mixtures of E and Z isomers. nih.govunimi.it The E/Z isomerization can be influenced by various factors, including the solvent, temperature, time, and exposure to light. unimi.it For instance, a time-dependent kinetic isomerization study of E/Z diastereomers in DMSO-d6 at room temperature found that the inversion follows first-order kinetics. nih.gov

Computational modeling has been used to investigate the structure and stability of the E/Z-diastereomers. nih.gov In some cases, in silico studies have revealed that the Z-diastereomer may have a better docking score on a targeted enzyme compared to the E-isomer, highlighting the biological relevance of conformational dynamics. nih.gov The interconversion rates and half-lives of these kinetic processes have been calculated, revealing that the relative stability of the E and Z isomers can vary depending on the specific substituents on the molecule. nih.gov For example, for some derivatives, the Z isomer is more stable, while for others, the E diastereomer is favored. nih.gov

Furthermore, photochemical methods have been developed to control the E/Z isomerization. The use of a microfluidic photo-reactor has been shown to efficiently convert (E)-3-benzylidene-indolin-2-ones to their corresponding (Z)-isomers at low temperatures in the presence of light. nih.govresearchgate.net

The table below summarizes findings from dynamic studies on related 3-arylideneindolin-2-ones.

| Compound Type | Experimental Conditions | Key Findings |

| 3-(benzylidene)indolin-2-one derivatives | DMSO-d6, room temperature | E/Z isomerization follows first-order kinetics; relative stability of isomers is substituent-dependent. nih.gov |

| 3-arylideneoxindoles | Various | E/Z isomerization is dependent on solvent, temperature, time, and light. unimi.it |

| (E)-3-benzylidene-indolin-2-ones | Microfluidic photo-reactor, low temperature, light | Efficient conversion to (Z)-isomers is achieved. nih.govresearchgate.net |

Emerging Research Directions and Advanced Applications in Chemical Sciences

Design and Synthesis of Complex Molecular Architectures Utilizing the 3-Ethylideneindolin-2-one Scaffold

The this compound scaffold is a cornerstone for the synthesis of diverse and complex molecular architectures, particularly spirooxindoles and other heterocyclic systems with significant biological potential. mdpi.combeilstein-journals.org The reactivity of the exocyclic double bond and the C3 position of the oxindole (B195798) ring makes it an ideal synthon for various synthetic transformations. researchgate.net

Key Synthetic Applications:

Spirooxindoles: These compounds, which feature a spiro-fused ring system at the C3 position of the oxindole core, are a major class of molecules derived from this compound precursors. mdpi.comnih.gov They are prevalent in bioactive natural products and medicinally important compounds. nih.govfrontiersin.org A common synthetic strategy involves [3+2] cycloaddition reactions, where a this compound derivative acts as the dipolarophile. researchgate.net For instance, multicomponent reactions involving isatins, amino acids, and a dipolarophile can yield complex spirooxindoles bearing pyrrolizidine or indolizine nuclei. mdpi.com Another approach is the formal (4+1) annulation between N-(o-chloromethyl)aryl amides and 3-chlorooxindoles. nih.govfrontiersin.org

Dispiro Compounds: More intricate structures, such as dispirooxindoles, can be synthesized through base-promoted three-component reactions. For example, the reaction of 3-methyleneoxindoles, dimedone, isatins, and ammonium acetate (B1210297) can selectively produce dispiro[indoline-3,2'-quinoline-3',3''-indoline] or dispiro[indoline-3,2'-pyrrole-3',3''-indoline] derivatives with high diastereoselectivity. beilstein-journals.org

Kinase Inhibitors: The indolin-2-one nucleus is a privileged structure for developing kinase inhibitors, which are crucial in cancer therapy. growingscience.comresearchgate.netnih.gov Many potent inhibitors feature a heterocyclic methylene substituent at the C-3 position. mdpi.com The design of these molecules often involves molecular dissection and hybridization strategies. researchgate.netresearchgate.net For example, Sunitinib, an FDA-approved drug, is a well-known kinase inhibitor based on the indolin-2-one scaffold. growingscience.commdpi.com Research focuses on modifying substituents on both the oxindole ring and the attached exocyclic moiety to enhance potency and selectivity against various receptor tyrosine kinases (RTKs) like VEGFR, PDGFR, and c-Kit. researchgate.netnih.govmdpi.com

| Complex Architecture | Synthetic Strategy | Key Reactants | Significance | Reference |

| Spiro[indoline-3,3'-pyrrolizine] | 1,3-Dipolar Cycloaddition | Isatins, L-proline, trans-3-benzoyl acrylic acid | Pharmaceutical potential, antibacterial activity | mdpi.com |

| 2,3'-Spirobi(indolin)-2'-ones | (4+1) Annulation | N-(o-chloromethyl)aryl amides, 3-chlorooxindoles | Potential anticancer agents targeting mitochondria | nih.govfrontiersin.org |

| Dispiro[indoline-3,2'-quinoline] | Three-component Reaction | 3-Methyleneoxindoles, dimedone, isatins, ammonium acetate | High molecular diversity and diastereoselectivity | beilstein-journals.org |

| Kinase Inhibitors | Knoevenagel Condensation | Substituted indolin-2-ones, heterocyclic aldehydes | Anticancer therapeutics (e.g., Sunitinib) | growingscience.commdpi.com |

Applications in Catalysis and Organocatalysis

While this compound derivatives are more commonly the products of catalytic reactions, their unique electronic and structural features present opportunities for their use in catalysis. The development of chiral indolin-3-ones, a closely related structural class, has been a focus in organocatalytic asymmetric synthesis. rsc.org Chiral phosphoric acids have been effectively used to catalyze the asymmetric synthesis of arylindolyl indolin-3-ones. rsc.org

Although direct applications of this compound itself as a catalyst are not extensively documented in current literature, the broader indolin-2-one scaffold participates in organocatalytic asymmetric domino reactions, such as Michael/Henry reactions when reacted with other substrates in the presence of a quinine-derived squaramide catalyst. researchgate.net This suggests that functionalized this compound derivatives could be designed to act as organocatalysts in the future, leveraging the scaffold's ability to form hydrogen bonds and engage in stereoselective interactions.

Role in Materials Chemistry and Advanced Chemical Materials

The application of this compound in materials chemistry is an emerging field with significant potential. The inherent properties of the indolin-2-one core, such as its planarity, ability to participate in hydrogen bonding, and π-π stacking interactions, make it an attractive component for functional materials. researchgate.net These interactions can influence the self-assembly and macroscopic properties of materials.

Derivatives of this compound have been evaluated for their photoelectrochemical properties. researchgate.net The conjugated system formed by the oxindole ring and the exocyclic double bond can be tuned by introducing various substituents, potentially leading to applications in organic electronics, dyes, and sensors. The synthesis of novel indolin-2-ones with arylidene motifs has produced compounds with dual biological and potentially material-relevant activities, such as strong binding to proteins like BSA, which could be exploited in biosensor design. nih.govrsc.org The development of polymers or metal-organic frameworks incorporating this scaffold could lead to new materials with tailored electronic, optical, or biomedical properties, though this area remains largely unexplored.

Sustainable Synthesis and Green Chemistry Approaches

In line with the principles of green chemistry, researchers have developed more environmentally benign methods for synthesizing this compound derivatives. These approaches aim to reduce the use of hazardous solvents and expensive or toxic catalysts.

One notable green method involves the cross-aldol condensation between an isatin (B1672199) and a substituted acetophenone using polyethylene glycol (PEG-400) as a recyclable solvent and bleaching earth clay as a catalyst at room temperature. researchgate.net This method avoids toxic hydrocarbon-based solvents and expensive catalysts like diethyl amine or piperidine. researchgate.net Another strategy is the use of iron-catalyzed aerobic oxidative condensation of oxindoles with benzylamines, which utilizes an inexpensive and abundant metal catalyst and air as the oxidant. researchgate.net Furthermore, metal-free methods have been developed, such as the radical coupling of indolin-2-ones with tert-butyl hydroperoxide (t-BuOOH), which serves as both an oxidant and an oxygen source for direct C(sp³)–H oxidation under mild conditions. organic-chemistry.org

| Green Chemistry Approach | Catalyst | Solvent | Key Features | Reference |

| Cross-Aldol Condensation | Bleaching Earth Clay | Polyethylene Glycol (PEG-400) | Recyclable solvent and catalyst, room temperature | researchgate.net |

| Aerobic Oxidative Condensation | Iron Salts | Not specified | Uses air as the oxidant, inexpensive metal catalyst | researchgate.netresearchgate.net |

| Radical Coupling/Oxidation | None (Metal-Free) | Dichloroethane (DCE) | Avoids metal catalysts and bases, mild conditions | organic-chemistry.org |

Computational Chemistry in Accelerating Chemical Discovery and Route Design

Computational chemistry plays a vital role in understanding the properties of this compound derivatives and guiding the design of new molecules and synthetic routes.

Molecular Docking: This technique is extensively used to predict the binding modes of this compound-based kinase inhibitors within the ATP-binding site of target proteins like c-Src and VEGFR2. mdpi.comnih.gov These studies help to rationalize structure-activity relationships (SARs) and guide the optimization of lead compounds. For example, modeling can reveal how specific functional groups, such as an amino group or bulkier substituents, improve interactions within the enzymatic pocket, thereby increasing inhibitory potency. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are employed to investigate reaction mechanisms and predict the stability of isomers. researchgate.net For instance, calculations can determine the relative stability of (E) and (Z)-isomers of 3-arylideneindolin-2-ones. researchgate.net DFT has also been used to shed light on the mechanistic pathways of reactions that form related indolinone structures, such as the intramolecular cyclization to form 2,2-disubstituted indolin-3-ones. nih.gov

Predicting Antimicrobial Mechanisms: Computational tools are also used to explore the mechanisms of action for antimicrobial derivatives. Docking studies have been performed to investigate the binding patterns of 3-alkylidene-2-indolone compounds with enzymes like dihydrofolate reductase (DHFR), a known antibacterial target. nih.gov

These computational approaches reduce the need for extensive trial-and-error synthesis and screening, accelerating the discovery of new compounds with desired properties.

Future Perspectives in Indolin-2-one Chemical Research

The field of indolin-2-one chemistry, particularly concerning this compound, is poised for significant advancement. The scaffold's proven success as a pharmacophore, especially in oncology, will continue to drive the development of new, more selective, and potent kinase inhibitors. growingscience.comnih.govnih.gov Future research will likely focus on targeting novel kinases and overcoming drug resistance. nih.gov

The development of innovative synthetic methodologies remains a key objective. There is a growing emphasis on asymmetric synthesis to produce enantiomerically pure compounds, which often exhibit improved therapeutic profiles. rsc.org Furthermore, the application of multicomponent reactions and flow chemistry will enable the rapid generation of diverse libraries of indolin-2-one derivatives for high-throughput screening. beilstein-journals.org

The exploration of this compound derivatives in materials science is a promising but underexplored frontier. Future work could involve incorporating this motif into conjugated polymers for organic electronics or developing novel chemosensors and imaging agents. The continued integration of computational chemistry will be crucial for rationally designing these complex molecules and materials and for predicting their properties before synthesis.

Q & A

Q. Q1. What synthetic methodologies are commonly employed for preparing 3-Ethylideneindolin-2-one derivatives, and how can reaction conditions be optimized?

Answer: The synthesis typically involves condensation reactions between indolin-2-one precursors and aldehydes under acidic reflux conditions (e.g., acetic acid, 3 h reflux) . For example, alkylation steps use sodium hydride in DMF with alkyl halides to modify nitrogen substituents . Optimization may include adjusting temperature, solvent polarity, or catalyst loading. Characterization relies on NMR, mass spectrometry, and X-ray crystallography for structural confirmation .

Advanced Structural Confirmation

Q. Q2. How can researchers resolve ambiguities in the stereochemical configuration of this compound derivatives?

Answer: Single-crystal X-ray diffraction is the gold standard for unambiguous stereochemical assignment . For dynamic systems, variable-temperature NMR or computational modeling (e.g., DFT) can elucidate conformational equilibria. Cross-validation with spectroscopic data (e.g., NOESY for spatial proximity) is critical .

Basic Pharmacological Screening

Q. Q3. What in vitro assays are suitable for preliminary evaluation of this compound bioactivity?

Answer: Standard assays include:

- Anti-inflammatory activity : COX-2 inhibition or NF-κB pathway modulation via ELISA .

- Antimicrobial activity : Broth microdilution for MIC determination against Gram-positive/negative strains .

Dose-response curves and positive controls (e.g., indomethacin for inflammation) ensure reliability.

Advanced Mechanistic Studies

Q. Q4. How can target engagement of this compound derivatives be validated in cellular models?

Answer: Use techniques like:

- Surface plasmon resonance (SPR) for binding affinity measurements.

- CRISPR/Cas9 knockout models to confirm target specificity.

- Transcriptomic profiling (RNA-seq) to identify downstream pathways .

Data Contradiction Analysis

Q. Q5. How should researchers address discrepancies in bioactivity data across studies (e.g., conflicting IC₅₀ values)?

Answer:

- Replicate experiments under standardized conditions (e.g., cell line, assay protocol) .

- Meta-analysis of literature to identify variables (e.g., solvent, purity) causing divergence.

- Statistical validation : Use ANOVA or Bland-Altman plots to assess inter-study variability .

Basic Structure-Activity Relationship (SAR)

Q. Q6. What substituent modifications on this compound enhance solubility without compromising activity?

Answer:

- Introduce polar groups (e.g., hydroxyl, amino) at the indole C5 position .

- Alkyl chain elongation at the ethylidene moiety can balance lipophilicity and solubility .

Validate via logP measurements and parallel artificial membrane permeability assays (PAMPA).

Advanced Computational Modeling

Q. Q7. How can molecular docking guide the design of this compound analogs for selective kinase inhibition?

Answer:

- Use AutoDock Vina or Schrödinger Glide to predict binding poses against kinase domains.

- Prioritize analogs with hydrogen-bonding interactions to hinge regions (e.g., ATP-binding site) .

- Validate with free-energy perturbation (FEP) simulations for binding affinity trends.

Research Design and Validity

Q. Q8. What strategies mitigate validity threats in pharmacological studies of this compound?

Answer:

- Internal validity : Use randomized block designs and blinded data analysis .

- External validity : Test compounds across multiple cell lines/animal models .

- Construct validity : Employ orthogonal assays (e.g., Western blot + qPCR) to confirm mechanistic hypotheses .

Data Interpretation and Implications

Q. Q9. How should researchers interpret non-linear dose-response curves in cytotoxicity assays?

Answer:

- Biphasic responses may indicate off-target effects at high concentrations.

- Hill coefficient analysis distinguishes cooperative binding from assay artifacts .

- Follow-up studies : Combine with apoptosis assays (e.g., Annexin V staining) to clarify mechanisms .

Ethical and Reporting Standards

Q. Q10. What ethical guidelines apply to preclinical studies involving this compound derivatives?

Answer:

- Adhere to ARRIVE 2.0 guidelines for animal studies, including sample size justification .

- For human cell lines: Document provenance and ethical approval (e.g., IRB compliance) .

- Data transparency : Share raw spectra and crystallographic data via repositories (e.g., Cambridge Crystallographic Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.